molecular formula C8H16N2O B3072782 N-(3-aminopropyl)cyclobutanecarboxamide CAS No. 1016890-17-7

N-(3-aminopropyl)cyclobutanecarboxamide

Cat. No.: B3072782
CAS No.: 1016890-17-7
M. Wt: 156.23 g/mol
InChI Key: QSSCOPFAVXABOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminopropyl)cyclobutanecarboxamide is a cyclobutane-derived carboxamide featuring a 3-aminopropyl side chain. This compound is often utilized in pharmaceutical and chemical research due to its structural versatility, enabling modifications for tailored physicochemical and biological properties. Its hydrochloride salt (CAS 1243268-68-9) is commercially available with a purity of ≥97% and a molecular weight of 192.69 g/mol (C₈H₁₇ClN₂O) . The primary amine group and cyclobutane ring confer unique steric and electronic characteristics, making it a scaffold of interest for drug discovery and organic synthesis.

Properties

IUPAC Name

N-(3-aminopropyl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-2-6-10-8(11)7-3-1-4-7/h7H,1-6,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSCOPFAVXABOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methylmorpholine and ethyl chloroformate in dry tetrahydrofuran under a nitrogen atmosphere. The reaction mixture is cooled to -15°C, and anhydrous ammonia is introduced, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Kinases

N-(3-aminopropyl)cyclobutanecarboxamide has been identified as a promising inhibitor of several kinases, including LRRK2, which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibitors targeting LRRK2 are sought for their potential to modulate immune responses and treat gastrointestinal diseases like Crohn's disease and ulcerative colitis . The compound's ability to inhibit autophagy pathways suggests its utility in combination therapies for cancer and other inflammatory disorders .

1.2 Anticancer Properties

The compound has shown potential in the development of anticancer therapies. For instance, it has been utilized in the synthesis of compounds that inhibit RNA helicase DHX9, which is linked to cancer progression. The efficient synthesis route allows for the production of these inhibitors in high yields, making them viable candidates for further development .

Synthetic Methodologies

2.1 Palladium-Catalyzed Aminocarbonylation

Recent advancements in synthetic methodologies have highlighted the palladium-catalyzed aminocarbonylation of cyclobutanols to produce cyclobutanecarboxamides, including this compound. This method demonstrates excellent regioselectivity and scalability, making it suitable for pharmaceutical applications . The ability to modify existing biologically relevant molecules into cyclobutanecarboxamides enhances their therapeutic profiles.

Synthetic Method Yield (%) Regioselectivity Diastereoselectivity
Aminocarbonylation88>20:1High

3.1 Neuroprotective Effects

The compound has been shown to possess neuroprotective properties, potentially useful in treating central nervous system disorders. Its derivatives have been explored for their efficacy in reducing inflammation and pain, highlighting its therapeutic potential beyond traditional applications .

3.2 Case Study: LRRK2 Inhibition

A notable case study involves the application of this compound as an LRRK2 inhibitor. Research indicated that this compound could significantly reduce LRRK2 activity in cellular models, suggesting its potential as a treatment for neurodegenerative diseases . The study emphasized the need for targeted therapies that can be used alongside existing treatments.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)cyclobutanecarboxamide involves its interaction with specific molecular targets in the nervous system. It stimulates adenylate cyclase activity, leading to increased levels of cyclic AMP, which in turn regulates various physiological processes. The compound is involved in pathways related to neuroprotection, pain modulation, and circadian rhythm regulation.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Properties of N-(3-aminopropyl)cyclobutanecarboxamide and Analogs
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Salt Form Key Features
This compound hydrochloride (1243268-68-9) C₈H₁₇ClN₂O 192.69 Hydrochloride salt High purity (≥97%), water-soluble
This compound dihydrochloride (2940961-26-0) C₈H₁₈Cl₂N₂O 229.15 Dihydrochloride salt Enhanced solubility due to dual Cl⁻ ions
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide (1019448-01-1) C₉H₁₈N₂O 170.25 N-methyl substitution Reduced polarity; potential enhanced membrane permeability
N-(3-Aminopropyl)-N-cyclopropylcyclobutanecarboxamide (1152537-69-3) C₁₁H₂₀N₂O 196.29 Cyclopropyl substitution Increased steric bulk; potential for ring-strain reactivity
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (926247-04-3) C₁₂H₁₅N₂O 209.27 Aromatic phenyl group Enhanced π-π interactions; suited for targeting aromatic receptors
N-(pyrrolidin-3-yl)cyclobutanecarboxamide C₉H₁₄N₂O 166.23 (calculated) Heterocyclic pyrrolidine Improved solubility and hydrogen-bonding capacity

Comparative Analysis

  • Solubility and Stability :

    • Hydrochloride and dihydrochloride salts (CAS 1243268-68-9 and 2940961-26-0) exhibit superior aqueous solubility compared to free bases like the methyl-substituted derivative (CAS 1019448-01-1) .
    • The dihydrochloride form (229.15 g/mol) may offer enhanced stability in acidic environments due to additional chloride counterions .
  • The aromatic analog (CAS 926247-04-3) leverages a phenyl group for π-π stacking, making it suitable for targeting hydrophobic pockets in enzymes or receptors .
  • Biological Relevance: The pyrrolidine-substituted derivative (C₉H₁₄N₂O) may enhance binding to biological targets via hydrogen bonding and conformational rigidity . N-methylation (CAS 1019448-01-1) reduces hydrogen-bond donor capacity, which could improve blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

N-(3-aminopropyl)cyclobutanecarboxamide, also known as MRT67307, is a compound that has garnered attention for its biological activity, particularly as a dual inhibitor of various kinases involved in inflammatory pathways and autophagy regulation. This article delves into the compound's biological mechanisms, effects on cellular processes, and potential therapeutic applications.

MRT67307 functions primarily as an inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase (IKK), which play crucial roles in the regulation of inflammatory responses and autophagy. The compound enhances phosphorylation events in specific cellular contexts, notably increasing the phosphorylation of p105 and RelA proteins in macrophages stimulated by interleukin-1 (IL-1) and lipopolysaccharide (LPS) .

Key Mechanisms:

  • Inhibition of TBK1 and IKK : MRT67307 effectively inhibits TBK1, leading to reduced activation of downstream inflammatory pathways. This inhibition is particularly significant in macrophages where it modulates cytokine production .
  • Autophagy Modulation : The compound has been shown to block autophagy by inhibiting ULK1, a key regulator of the autophagic process. This effect is linked to its ability to alter AMPK signaling pathways, which are critical for maintaining cellular energy homeostasis and autophagy initiation .

Biological Effects

The biological effects of MRT67307 extend to several critical areas:

  • Cytokine Production : Treatment with MRT67307 results in increased IL-10 production while suppressing pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This suggests a potential anti-inflammatory role for the compound .
  • Cellular Proliferation and Survival : By modulating kinase activity, MRT67307 influences cell survival pathways, potentially making it a candidate for therapeutic strategies against diseases characterized by excessive inflammation or aberrant autophagy .

Research Findings and Case Studies

Several studies have explored the pharmacological properties of MRT67307:

  • In Vitro Studies : In experiments involving mouse embryonic fibroblasts (MEFs), MRT67307 was observed to enhance NF-κB-dependent gene transcription upon IL-1 stimulation. This highlights its role in promoting inflammatory signaling under certain conditions .
  • In Vivo Models : Research has demonstrated that MRT67307 can effectively reduce inflammation in animal models through its dual inhibition mechanism, suggesting its potential utility in treating inflammatory diseases .
  • Comparison with Other Compounds : In comparative studies with other kinase inhibitors, MRT67307 exhibited a more favorable selectivity profile, inhibiting fewer off-target kinases while maintaining potent activity against TBK1 and IKK .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Cytokine ModulationIncreased IL-10; decreased IL-6 and TNF-α
Autophagy RegulationInhibition of ULK1; reduced autophagic flux
Kinase InhibitionPotent inhibition of TBK1 and IKK; selective profile
Cellular EffectsEnhanced NF-κB transcription; modulation of cell survival

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-aminopropyl)cyclobutanecarboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination between cyclobutanecarboxaldehyde and 3-aminopropylamine, using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents. Key parameters include pH control (7–8), solvent selection (e.g., methanol or THF), and temperature (20–25°C). Purification via column chromatography (silica gel, chloroform/methanol gradient) ensures high purity .

Q. How can the structural and physicochemical properties of this compound be characterized for research reproducibility?

  • Methodological Answer : Use NMR (1H/13C) to confirm amine and cyclobutane proton environments. FT-IR identifies amide C=O stretches (~1650 cm⁻¹) and primary amine N-H bends (~1600 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight. Polarimetry or X-ray crystallography may resolve stereochemistry if chiral centers exist .

Q. What computational methods are suitable for predicting the reactivity of this compound in organic synthesis?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational flexibility under physiological conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). For enzyme inhibition, kinetic assays (e.g., Michaelis-Menten analysis) quantify IC50 values. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Q. What strategies resolve contradictions in sorption efficiency data when using this compound-derived polymers for metal ion recovery?

  • Methodological Answer : Cross-validate sorption capacity via ICP-MS under standardized conditions (pH, ionic strength). Kinetic modeling (pseudo-first/second-order) identifies rate-limiting steps. Competitive sorption experiments (e.g., Ag(I) vs. Cu(II)) clarify selectivity, while BET analysis correlates porosity with performance .

Q. How can the corrosion inhibition mechanism of this compound analogs on metals be elucidated at the atomic level?

  • Methodological Answer : Combine electrochemical impedance spectroscopy (EIS) with quantum chemical calculations (QTAIM, EDA) to map inhibitor-metal interactions. Scanning Kelvin Probe (SKP) measures electron transfer, while ToF-SIMS identifies adsorbed inhibitor layers .

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT/CellTiter-Glo). In vivo xenograft models (e.g., nude mice) assess tumor regression. Pharmacokinetic studies (LC-MS/MS) measure bioavailability, and RNA-seq identifies pathway modulation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported sorption capacities of cyclobutanecarboxamide-functionalized resins?

  • Methodological Answer : Standardize testing protocols (e.g., ISO 5725) and cross-reference with independent techniques like XPS (surface composition) and EDX (elemental mapping). Replicate studies under inert atmospheres to exclude oxidation artifacts .

Q. What experimental controls are critical when studying the biochemical activity of this compound to avoid false positives?

  • Methodological Answer : Include negative controls (e.g., scrambled analogs) in binding assays. Use dual-luciferase reporters to normalize enzymatic activity. Validate target engagement via CRISPR knockouts or siRNA silencing .

Methodological Resources

  • Synthesis : Reductive amination protocols .
  • Characterization : NMR/IR/MS workflows .
  • Computational Modeling : DFT/QTAIM .
  • Biological Assays : SPR/ITC/MTT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.